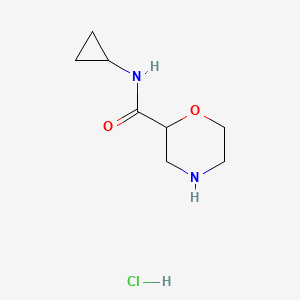

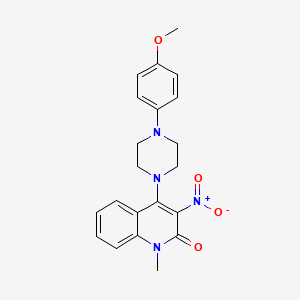

![molecular formula C10H14N2O3 B2487460 N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide CAS No. 2097867-64-4](/img/structure/B2487460.png)

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine derivatives are a significant class of compounds with a broad spectrum of biological and chemical applications. The compound is related to this class, featuring a morpholine ring, which implies potential utility in various fields such as organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves reactions that introduce functional groups to the morpholine nucleus or modify existing ones. For instance, the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride under reflux conditions has been used to synthesize complex morpholine derivatives with potential biological activity (Mamatha S.V et al., 2019). Similar approaches can be applied to synthesize the compound by appropriately modifying the reactants and conditions.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is typically characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. These methods provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry of the compounds, critical for understanding their chemical behavior and interactions (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, the electrophilic substitution reactions, nucleophilic addition reactions, and formation of complexes with metals. These reactions are crucial for the functionalization of the morpholine core and the development of compounds with desired properties (Pradhumn Singh et al., 2010).

Mécanisme D'action

Target of Action

This compound targets the D1 protein of photosystem-II (PS-II) in Phalaris minor, a major weed of wheat crop .

Mode of Action

The compound binds at the QB binding site of the D1 protein of PS-II, which blocks the electron transfer in photosynthesis .

Biochemical Pathways

The blocking of electron transfer in photosynthesis disrupts the energy production in the plant cells, leading to the death of the weed .

Pharmacokinetics

The compound was found to have a higher binding affinity and inhibition constant than the reference ligand molecule .

Result of Action

The compound has shown herbicidal activity against Phalaris minor, comparable to the reference herbicide isoproturon .

Propriétés

IUPAC Name |

N-(2-morpholin-4-yl-2-oxoethyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-3-9(13)11-8-10(14)12-4-6-15-7-5-12/h4-8H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUBNXCDKLRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC(=O)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

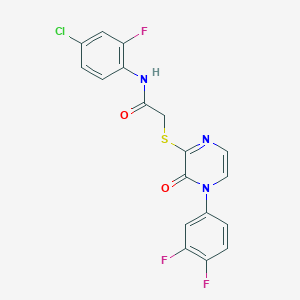

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

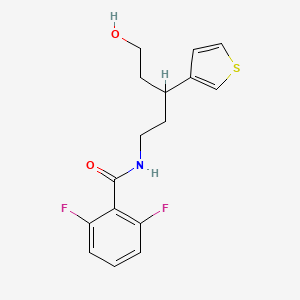

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

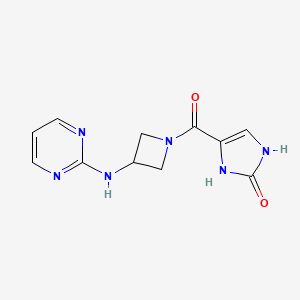

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)